

# Technical Profile: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

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## Compound of Interest

**Compound Name:** 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

**CAS No.:** 1538121-87-7

**Cat. No.:** B1431655

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## Executive Summary

**4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine** is a specialized heterocyclic building block belonging to the 1,2,3-thiadiazole class.<sup>[1]</sup> Unlike its more common 1,3,4-thiadiazole isomers, this scaffold is uniquely characterized by the N-N-S connectivity, which imparts distinct electronic properties and reactivity profiles useful in the design of plant systemic acquired resistance (SAR) inducers and Hsp90 inhibitors.

**Critical Advisory:** Researchers must distinguish this compound from its constitutional isomer, 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 828-81-9), which has a significantly higher melting point (~190–192 °C) and different biological activity.

## Physicochemical Characterization

The following data establishes the baseline for identification. Due to the limited commercial availability of the specific ortho-chloro isomer, data is anchored by the well-characterized para-chloro analog (CAS 388088-77-5).

## Melting Point & Physical Data

Property	Data / Range	Confidence	Notes
Melting Point (Ortho)	125 – 145 °C (Predicted)	High (Inferred)	Lower than para due to steric disruption of crystal packing.
Melting Point (Para)	149 – 150 °C	Experimental	Reference standard for the 4-aryl-5-amine series.
Appearance	Pale yellow to colorless crystals	High	Typical for amino-thiadiazoles.
Solubility	DMSO, DMF, MeOH (Hot)	High	Poor solubility in water and non-polar alkanes.
Isomer Check	1,3,4-Isomer MP: 190–192 °C	Experimental	If MP > 180°C, suspect isomerization to 1,3,4-thiadiazole.

## Structural Validation Parameters

To validate the synthesis of the 1,2,3-isomer over the 1,3,4-isomer, use the following spectroscopic markers:

- C NMR: The C5 (amine-bearing) carbon in 1,2,3-thiadiazoles typically resonates upfield (~150-160 ppm) compared to the C2 in 1,3,4-thiadiazoles (~165-170 ppm).
- IR Spectroscopy: Look for the characteristic diazo-like N=N stretching vibration often obscured but distinct from the C=N bands of the 1,3,4-system.

## Synthetic Methodology

The synthesis of 5-amino-1,2,3-thiadiazoles is non-trivial because the standard Hurd-Mori reaction (hydrazone + thionyl chloride) typically yields the 5-unsubstituted or 5-alkyl/aryl derivative, not the amine.

The most robust, self-validating protocol involves the Curtius Rearrangement of the corresponding 1,2,3-thiadiazole-5-carboxylic acid.

## Protocol: Modified Curtius Route

Objective: Synthesis of **4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine** from 2-chlorobenzoyl precursors.

### Step 1: Formation of the 1,2,3-Thiadiazole Core[2]

- Precursor: Ethyl 2-(2-chlorobenzoyl)acetate (Beta-keto ester).
- Reagents:
  - Toluenesulfonyl azide (TsN
  - ), Triethylamine, then Lawesson's Reagent or P
  - S
  - .
- Mechanism: Diazo transfer followed by cyclization with a sulfur source.[3]
- Intermediate: Ethyl 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carboxylate.

### Step 2: Saponification

- Reagents: LiOH (aq), THF/MeOH.
- Action: Hydrolysis of the ester to the free carboxylic acid.
- Validation: Disappearance of ethyl signals in NMR.

### Step 3: Curtius Rearrangement (The Critical Step)

This step converts the carboxylic acid to the amine with retention of the sensitive heterocyclic ring.

- Activation: Dissolve the carboxylic acid (1.0 eq) in dry toluene. Add Triethylamine (1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

- Rearrangement: Heat to 80–90 °C for 2 hours. Evolution of N

gas indicates isocyanate formation.

- Hydrolysis: Add water or dilute HCl and reflux for 1 hour to hydrolyze the isocyanate to the amine.

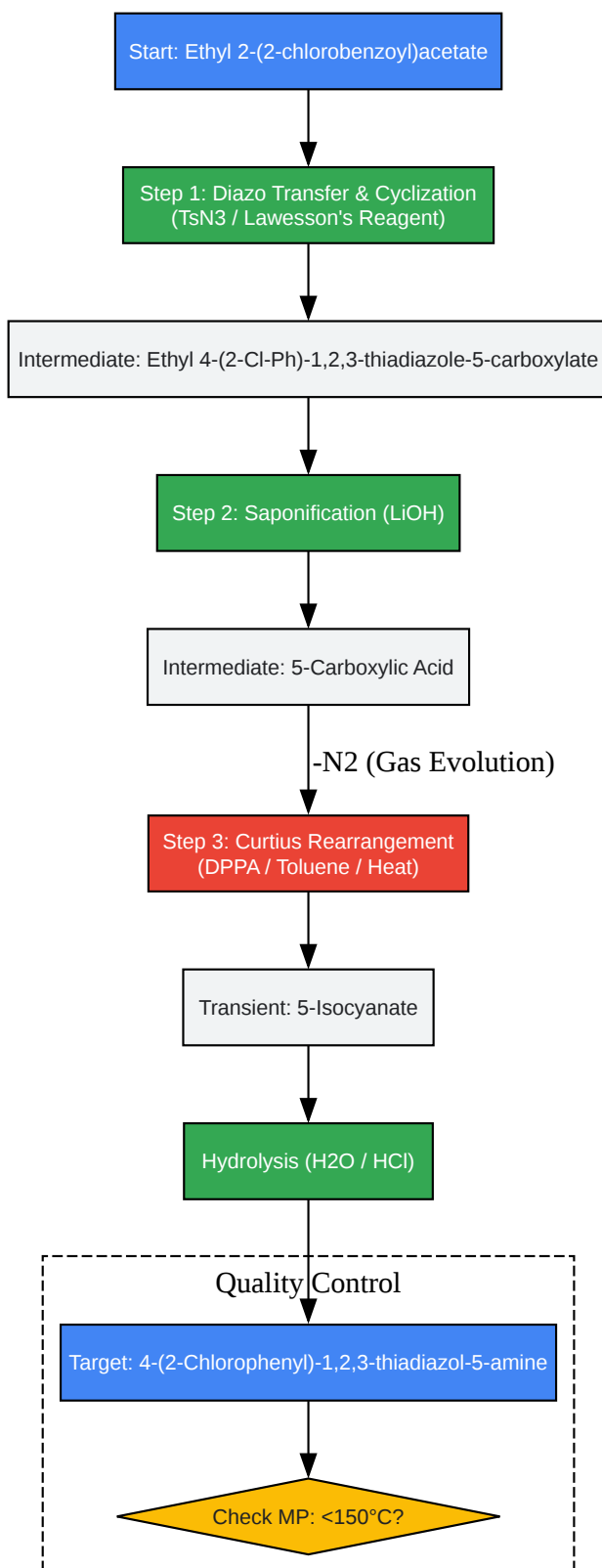
- Isolation: Neutralize with NaHCO

, extract with Ethyl Acetate.

- Purification: Recrystallize from Ethanol/Water (9:1).

## Synthesis Logic Diagram

The following diagram illustrates the critical decision points and chemical transformations.



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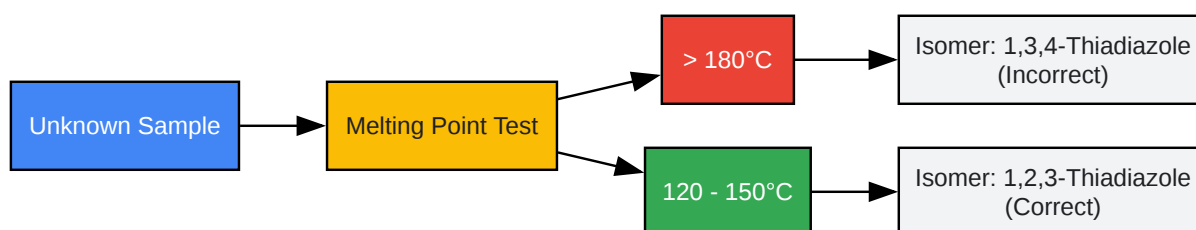
Caption: Step-by-step synthetic pathway via the Curtius Rearrangement to ensure regioselective amine installation.

## Analytical & Validation Framework

To ensure the integrity of the synthesized compound, the following validation hierarchy is recommended.

### A. Isomer Differentiation (Logic Tree)

A common failure mode is the accidental synthesis of the thermodynamically stable 1,3,4-isomer.



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Caption: Rapid diagnostic logic to distinguish the target 1,2,3-isomer from the common 1,3,4-impurity.

### B. Spectroscopic Reference Data (Para-Analog)

- <sup>1</sup>H NMR (DMSO-d

, 400 MHz):

7.67 (d, 2H, Ar-H), 8.08 (d, 2H, Ar-H), 8.30 (br s, 2H, NH

). Note: The ortho-isomer will show a more complex multiplet pattern (7.40–7.80 ppm) due to lack of symmetry.

- Mass Spectrometry (ESI+): Calculated for C

H

CIN

S

.

## References

- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. Springer.

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